molecular formula C9H6INO2 B1604199 Methyl 5-cyano-2-iodobenzoate CAS No. 219841-91-5

Methyl 5-cyano-2-iodobenzoate

Cat. No.: B1604199
CAS No.: 219841-91-5
M. Wt: 287.05 g/mol
InChI Key: SSXDDLXAVMYVKR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-iodobenzoate (CAS 219841-91-5) is a valuable aromatic building block in organic synthesis, particularly in constructing complex molecules for pharmaceutical and materials science research. Its molecular structure features two key functional groups: an iodine atom and a cyano group, which act as orthogonal handles for sequential functionalization. The iodide serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, enabling the extension of molecular frameworks and the introduction of conjugated systems . Concurrently, the cyano group can be transformed into other valuable functionalities, including carboxylic acids, amides, or tetrazole rings, which are crucial motifs in medicinal chemistry for enhancing drug-like properties . This dual reactivity makes it a strategic intermediate in the preparation of bioactive molecules and heterocyclic compounds . Furthermore, derivatives of methyl benzoate with similar push-pull electron architectures have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in the development of materials for organic electronics and optical limiting devices . Store sealed in a dry environment at 2-8°C. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDDLXAVMYVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630310
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219841-91-5
Record name Methyl 5-cyano-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-cyano-2-iodobenzoate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on the practical application and interpretation of this data to confirm the molecular structure and purity, underpinned by the principles of each analytical technique.

Molecular Structure and Spectroscopic Overview

Methyl 5-cyano-2-iodobenzoate (C₉H₆INO₂) is a substituted aromatic compound with a molecular weight of 287.05 g/mol . Its structure, featuring a methyl ester, a cyano group, and an iodine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint, providing a comprehensive understanding of how each functional group and structural feature is represented in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Methyl 5-cyano-2-iodobenzoate, both ¹H (proton) and ¹³C (carbon-13) NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra of Methyl 5-cyano-2-iodobenzoate is outlined below. The causality behind each step is explained to ensure data of the highest quality.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 5-cyano-2-iodobenzoate. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high resolution.

    • Shim the magnetic field to achieve a homogeneous field across the sample. Rationale: Shimming optimizes the magnetic field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm is typically sufficient for aromatic compounds. Rationale: This range covers the expected chemical shifts for all protons in the molecule.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used. Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The following diagram illustrates the general workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 5-cyano-2-iodobenzoate is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4d1HH-6
~8.1dd1HH-4
~7.5d1HH-3
~3.9s3H-OCH₃

Interpretation:

  • The downfield region of the spectrum (7.0-8.5 ppm) is characteristic of aromatic protons. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

  • The iodine atom at the C-2 position exerts a deshielding effect on the adjacent H-3 proton.

  • The cyano group at the C-5 position is an electron-withdrawing group, which deshields the ortho (H-4 and H-6) and para protons.

  • The methyl ester group contributes a singlet at approximately 3.9 ppm, integrating to three protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~142C-4
~138C-6
~135C-2
~132C-5
~117C≡N (cyano)
~115C-1
~93C-3
~53-OCH₃

Interpretation:

  • The ester carbonyl carbon appears significantly downfield (~165 ppm).

  • The aromatic carbons appear in the range of 90-145 ppm. The carbon attached to the iodine (C-2) is expected to be shielded due to the "heavy atom effect," shifting it upfield.

  • The cyano carbon appears around 117 ppm.

  • The methyl ester carbon is found in the aliphatic region at approximately 53 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

Objective: To identify the key functional groups in Methyl 5-cyano-2-iodobenzoate.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum. Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan.

The workflow for FT-IR data acquisition is as follows:

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectral Data and Interpretation

The IR spectrum of Methyl 5-cyano-2-iodobenzoate will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230Medium, SharpC≡N (nitrile) stretch
~1730StrongC=O (ester) stretch
~1600-1450MediumAromatic C=C stretch
~1250StrongC-O (ester) stretch
~750StrongC-I stretch

Interpretation:

  • Nitrile (C≡N) Stretch: A sharp, medium intensity peak around 2230 cm⁻¹ is a clear indicator of the cyano group.[1][2]

  • Ester (C=O) Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.[1][2]

  • Ester (C-O) Stretch: A strong band in the 1300-1100 cm⁻¹ region corresponds to the C-O single bond stretch of the ester.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic ring.

  • C-I Stretch: The carbon-iodine bond stretch is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of Methyl 5-cyano-2-iodobenzoate.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile compounds.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). Rationale: This energy is sufficient to cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum.

The following diagram outlines the process of EI-MS:

EIMS_Process Sample_Introduction Sample Introduction Ion_Source Ionization Electron Beam (70 eV) Sample_Introduction->Ion_Source:f0 Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Separation by m/z Ion_Source:f1->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Pharmaceuticals Using Methyl 5-cyano-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-cyano-2-iodobenzoate is a polysubstituted aromatic compound of significant interest in modern medicinal chemistry. Its unique trifunctional nature—featuring a reactive iodo group for cross-coupling, a versatile cyano moiety, and a modifiable methyl ester—renders it an exceptionally powerful scaffold for the synthesis of complex pharmaceutical agents. The strategic positioning of these groups allows for the efficient construction of key pharmacophores found in targeted therapies, such as kinase and PARP inhibitors. This document provides an in-depth guide for researchers and drug development professionals, detailing the core synthetic transformations involving this building block. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for cornerstone reactions, and illustrate its application in the synthesis of advanced heterocyclic systems relevant to contemporary drug discovery.

Introduction: The Strategic Value of Methyl 5-cyano-2-iodobenzoate

In the landscape of pharmaceutical development, the rational design of synthetic routes is paramount. The choice of starting materials dictates the efficiency, cost, and novelty of the final active pharmaceutical ingredient (API). Methyl 5-cyano-2-iodobenzoate emerges as a premier building block due to its pre-functionalized, ortho/para-substituted benzene ring.

  • The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to assembling the core structures of many drugs.[2][3]

  • The Cyano Group: The nitrile functionality is a key pharmacophore in numerous inhibitors, often engaging in hydrogen bonding or dipole-dipole interactions within an enzyme's active site. For instance, it is a common feature in certain classes of PARP and kinase inhibitors.[4][5] Beyond its role as a pharmacophore, the cyano group is a versatile synthetic intermediate, readily convertible to amines, amides, carboxylic acids, or tetrazoles.

  • The Methyl Ester: The ester group provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions (e.g., amide bond formation) or directly converted into amides, which are prevalent in drug molecules.

This guide will focus on the practical application of this reagent in three key areas: palladium-catalyzed cross-coupling, intramolecular cyclization for heterocycle synthesis, and its direct application in building scaffolds for targeted cancer therapies.

Physicochemical Properties & Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safe handling procedures is essential.

PropertyValue
CAS Number 90346-68-8
Molecular Formula C₉H₆INO₂
Molecular Weight 287.05 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate

Safety & Handling: Methyl 5-cyano-2-iodobenzoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[6][7][8]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, allowing for the construction of complex molecules under relatively mild conditions.[9] Methyl 5-cyano-2-iodobenzoate is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Causality & Insight: The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl linkages, a structural motif found in countless pharmaceuticals.[3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. The low toxicity of the boron-containing byproducts makes it particularly attractive for pharmaceutical manufacturing.[9]

Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

Suzuki_Miyaura_Workflow reagents Reagents: - Methyl 5-cyano-2-iodobenzoate - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) reaction_vessel Reaction Setup Inert Atmosphere (N₂/Ar) Heat (e.g., 90 °C) reagents->reaction_vessel 1. Charge Reactor workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O, Brine reaction_vessel->workup 2. Reaction & Quench purification Purification Silica Gel Chromatography workup->purification 3. Extraction & Drying product Final Product Methyl 5-cyano-2-arylbenzoate purification->product 4. Isolation

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of Methyl 5-cyano-2-(4-methoxyphenyl)benzoate

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv, e.g., 287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol), and potassium carbonate (3.0 equiv, 414 mg, 3.0 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent & Catalyst Addition: Add dioxane (5 mL) and water (1 mL) via syringe. To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, 35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

Causality & Insight: The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, forming arylethynyl structures.[12] This transformation is invaluable in medicinal chemistry for introducing rigid alkyne linkers, accessing precursors for complex heterocycles, or synthesizing compounds with specific electronic properties.[13][14] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[12]

Detailed Protocol: Synthesis of Methyl 5-cyano-2-(phenylethynyl)benzoate

  • Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv, 287 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv, 14 mg, 0.02 mmol), and Copper(I) iodide (0.04 equiv, 7.6 mg, 0.04 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Solvent & Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3 mL) via syringe. Stir the mixture to dissolve the solids. Then, add phenylacetylene (1.1 equiv, 112 mg, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor for completion by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the desired alkynyl benzoate.

Core Application II: Intramolecular Cyclization for Heterocycle Synthesis

The functional groups of Methyl 5-cyano-2-iodobenzoate can be elaborated and then used to construct fused heterocyclic systems, which form the core of many pharmaceutical agents.[15]

Synthesis of Quinazolinone Scaffolds for PARP Inhibitors

Causality & Insight: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[16][17] Many potent PARP inhibitors feature a quinazolinone or related heterocyclic core.[4] The synthesis often involves an initial C-N bond formation followed by cyclization.

Synthetic Strategy Overview: A common route begins with a Buchwald-Hartwig amination to introduce an ortho-amino group, followed by reaction with a suitable reagent to form the fused pyrimidinone ring.

PARP_Inhibitor_Workflow start Methyl 5-cyano-2-iodobenzoate step1 Buchwald-Hartwig Amination (e.g., with Benzophenone imine, then hydrolysis) start->step1 intermediate1 Methyl 2-amino-5-cyanobenzoate step1->intermediate1 step2 Cyclization (e.g., with Formamide or Chloroacetyl chloride) intermediate1->step2 product Quinazolinone Core (Precursor to PARP Inhibitors) step2->product

Caption: Synthetic pathway to a quinazolinone core from the starting material.

Detailed Protocol: Two-Step Synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile

Step A: Buchwald-Hartwig Amination to form Methyl 2-amino-5-cyanobenzoate

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Methyl 5-cyano-2-iodobenzoate (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and cesium carbonate (1.5 equiv).

  • Reagents: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-16 hours.

  • Hydrolysis: Cool the reaction to room temperature. Add THF and 2 M aqueous HCl. Stir vigorously for 2 hours to hydrolyze the imine.

  • Work-up: Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Methyl 2-amino-5-cyanobenzoate.

Step B: Cyclization to the Quinazolinone Core

  • Setup: Combine Methyl 2-amino-5-cyanobenzoate (1.0 equiv) with a large excess of formamide (e.g., 10-20 equiv).

  • Reaction: Heat the mixture to 160-180 °C for 4-6 hours.

  • Isolation: Cool the reaction mixture. A precipitate should form. Add water to the mixture and stir. Collect the solid product by filtration, wash thoroughly with water and then a small amount of cold ethanol, and dry under vacuum to obtain the quinazolinone product.

Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction outcomes. The following table summarizes typical conditions for the key transformations discussed.

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3%)(PPh₃)K₂CO₃Dioxane/H₂O90
Suzuki-Miyaura Pd/C (5%)[18]NoneNa₂CO₃DME/H₂O25
Sonogashira PdCl₂(PPh₃)₂ (2%)(PPh₃)TEATHF25
Buchwald-Hartwig Pd₂(dba)₃ (1%)Xantphos (2%)Cs₂CO₃Toluene100

Conclusion

Methyl 5-cyano-2-iodobenzoate is a high-value, versatile building block for the synthesis of novel pharmaceuticals. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable entry point for creating C-C and C-N bonds. Furthermore, the strategic placement of its functional groups facilitates the construction of complex heterocyclic cores, such as the quinazolinones found in potent PARP inhibitors. The protocols and insights provided in this guide serve as a robust foundation for researchers to leverage this reagent in the design and execution of innovative synthetic strategies, ultimately accelerating the discovery of next-generation therapeutic agents.

References

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Application Notes & Protocols: Methyl 5-cyano-2-iodobenzoate as a Cornerstone Precursor for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-cyano-2-iodobenzoate has emerged as a preeminent building block in the synthesis of novel agrochemicals. Its unique trifunctional molecular architecture—featuring a reactive iodo group, a versatile cyano moiety, and a modifiable methyl ester—provides a robust platform for constructing complex molecular frameworks. The ortho-iodo group serves as an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the physicochemical properties, safety protocols, and core synthetic applications of Methyl 5-cyano-2-iodobenzoate, with a focus on detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Ullmann-type coupling reactions.

Introduction: The Strategic Advantage of Methyl 5-cyano-2-iodobenzoate

The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the development of sophisticated and adaptable synthetic strategies. Methyl 5-cyano-2-iodobenzoate (CAS No. 58332-00-6) is a strategically designed precursor that addresses this need by offering three distinct points for molecular diversification.[1]

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium- and copper-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, which are critical for efficient and cost-effective large-scale synthesis.

  • The Cyano Group: The nitrile functionality is a powerful synthetic equivalent for various functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide array of pharmacologically relevant moieties.

  • The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another avenue for structural modification to fine-tune the biological activity and physicochemical properties of the final agrochemical product.

This combination makes Methyl 5-cyano-2-iodobenzoate an invaluable starting material for creating libraries of compounds for high-throughput screening in the discovery of new herbicides, fungicides, and insecticides.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible research. The key properties of Methyl 5-cyano-2-iodobenzoate are summarized below.

PropertyValueSource
CAS Number 58332-00-6[1]
Molecular Formula C₉H₆INO₂[1]
Molecular Weight 287.05 g/mol [1]
IUPAC Name methyl 2-cyano-5-iodo-benzoate[1]
Appearance Solid (Typical)General Knowledge
Purity ≥97%[1]
Handling and Safety Precautions

As with all aryl iodides and cyano-containing compounds, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste may require special handling.

Core Synthetic Pathways & Experimental Protocols

The primary utility of Methyl 5-cyano-2-iodobenzoate lies in its application in cross-coupling reactions. Below are detailed protocols for three fundamental transformations that form the basis of many agrochemical synthesis campaigns.

G main Methyl 5-cyano-2-iodobenzoate suzuki Suzuki-Miyaura (C-C Coupling) main->suzuki [Pd], Base R-B(OH)₂ sonogashira Sonogashira (C-C Coupling) main->sonogashira [Pd], [Cu] R-C≡CH ullmann Ullmann (C-N Coupling) main->ullmann [Cu], Base R₂NH scaffold1 Bi-aryl Scaffolds (Herbicides) suzuki->scaffold1 scaffold2 Aryl-alkyne Scaffolds (Fungicides) sonogashira->scaffold2 scaffold3 Di-aryl Amine Scaffolds (Insecticides) ullmann->scaffold3

Figure 1: Key synthetic transformations of Methyl 5-cyano-2-iodobenzoate.

Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for synthesizing bi-aryl structures common in herbicides.[3] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Component Selection:

  • Catalyst: A Palladium(0) species is the active catalyst.[4] Pd(PPh₃)₄ is often used as it is a stable Pd(0) source.

  • Base: The base (e.g., Na₂CO₃, K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]

  • Solvent: A mixture of an organic solvent (like DMF or Toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->ox_add + Ar-I transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->transmetal + [Ar'B(OH)₃]⁻ reduct_elim Reductive Elimination transmetal->reduct_elim reduct_elim->pd0 Ar-Ar' (Product) product Coupled Product (Ar-Ar') reduct_elim->product ar_i Methyl 5-cyano-2-iodobenzoate ar_i->ox_add ar_b Ar'-B(OH)₂ + Base ar_b->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-cyano-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/water (e.g., 9:1 v/v), via syringe.[6] The solution should be stirred to ensure mixing.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: Sonogashira C-C (Alkyne) Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne bonds, which are key structural motifs in many modern fungicides and other bioactive molecules.[7][8] The reaction is notable for its reliability and is typically co-catalyzed by palladium and copper.[9]

Causality Behind Component Selection:

  • Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species is the primary catalyst for the oxidative addition step.[9]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper acetylide intermediate.[10] This intermediate is more reactive and readily undergoes transmetalation to the palladium center, greatly accelerating the reaction.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as a solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-I pd0->ox_add + Ar-I transmetal Ar-Pd(II)-C≡CR ox_add->transmetal + Cu-C≡CR transmetal->pd0 Reductive Elimination (forms Ar-C≡CR) cu_i Cu(I) cu_acetylide Cu-C≡CR cu_i->cu_acetylide + H-C≡CR + Base cu_acetylide->cu_i Transmetalation to Pd

Figure 3: Interdependent catalytic cycles of the Sonogashira reaction.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 5-cyano-2-iodobenzoate (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent such as anhydrous DMF or triethylamine.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide (CuI, 2-5 mol%) to the solution. The mixture may turn from colorless to a yellow or brown hue.

  • Base Addition: If not used as the solvent, add a degassed amine base like triethylamine (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue via flash column chromatography.

Protocol: Ullmann C-N Coupling (N-Arylation)

The Ullmann condensation, or Ullmann-type reaction, is a classical and robust copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N bonds to create aryl amines.[12] This is essential for synthesizing insecticidal compounds based on N-aryl anthranilate scaffolds. While traditional Ullmann reactions required harsh conditions, modern protocols with ligands allow the reaction to proceed under milder temperatures.[13]

Causality Behind Component Selection:

  • Catalyst: A Copper(I) source, typically CuI, is the catalyst.[14] The active species is a copper(I) complex.[13]

  • Ligand: While sometimes ligand-free, the reaction is often accelerated by a chelating ligand (e.g., 1,10-phenanthroline, L-proline). The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the oxidative addition and reductive elimination steps.

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the copper-amide intermediate.[15]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure reactants remain in solution at the required temperatures.[12]

G cu1_x L-Cu(I)-X cu1_nr2 L-Cu(I)-NR₂ cu1_x->cu1_nr2 + R₂NH, -HX cu3_complex Oxidative Addition L-Cu(III)(Ar)(NR₂)X cu1_nr2->cu3_complex + Ar-I product_elim Reductive Elimination cu3_complex->product_elim product_elim->cu1_x Ar-NR₂ (Product) product Coupled Product (Ar-NR₂) product_elim->product amine R₂NH + Base amine->cu1_nr2 ar_i Methyl 5-cyano-2-iodobenzoate ar_i->cu3_complex

Figure 4: Plausible catalytic cycle for the Ullmann C-N coupling reaction.

Step-by-Step Methodology:

  • Setup: Add copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the amine (1.2 eq), Methyl 5-cyano-2-iodobenzoate (1.0 eq), and anhydrous DMSO as the solvent.

  • Reaction: Heat the mixture to 100-130 °C. Monitor the reaction's progress by LC-MS. These reactions can be slower than their palladium-catalyzed counterparts.

  • Work-up: After cooling, dilute the reaction mixture with water and add aqueous ammonia to complex with the copper catalyst (the aqueous layer will turn deep blue). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield the desired N-arylated product.

Conclusion

Methyl 5-cyano-2-iodobenzoate stands as a testament to the power of rational precursor design in modern chemical synthesis. Its trifunctional nature provides a robust and flexible entry point into a vast chemical space relevant to agrochemical discovery. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Ullmann couplings provide a validated framework for researchers to leverage this key intermediate. By understanding the causality behind the selection of reagents and conditions, scientists can confidently adapt and optimize these methods to accelerate the development of the next generation of high-efficacy, sustainable crop protection agents.

References

  • Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Cenmed. (n.d.). methyl 2-cyano-5-iodo-benzoate (C007B-479045). Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Das, P., & Deka, D. C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. Available at: [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Available at: [Link]

  • ACS Publications. (1975). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. Available at: [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-cyano-2-methylbenzoate. Available at: [Link]

  • NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • MDPI. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2012). The mechanism of the modified Ullmann reaction. Dalton Transactions. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

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Application Notes and Protocols for the Use of Methyl 5-cyano-2-iodobenzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries. The strategic choice of building blocks is paramount to the success of any solid-phase synthetic campaign. Methyl 5-cyano-2-iodobenzoate emerges as a particularly compelling scaffold due to its trifunctional nature. The presence of a methyl ester allows for straightforward immobilization onto a variety of solid supports. The aryl iodide provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the cyano group offers a point for further chemical elaboration or can serve as a key pharmacophoric element in the final compounds.

This document provides a comprehensive guide to the application of methyl 5-cyano-2-iodobenzoate in solid-phase organic synthesis, with a focus on robust and reproducible protocols for Suzuki and Sonogashira cross-coupling reactions.

Physicochemical Properties of Methyl 5-cyano-2-iodobenzoate

A foundational understanding of the physicochemical properties of the starting material is crucial for successful implementation in solid-phase synthesis.

PropertyValue
Molecular Formula C₉H₆INO₂
Molecular Weight 287.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 125-129 °C
Solubility Soluble in DMF, DCM, THF
CAS Number 329979-91-1

Immobilization onto Solid Support: The Gateway to High-Throughput Synthesis

The initial and most critical step in any solid-phase synthesis is the efficient and clean loading of the scaffold onto the solid support. The methyl ester of methyl 5-cyano-2-iodobenzoate is an ideal handle for this purpose, readily undergoing aminolysis with an amino-functionalized resin.

Protocol 1: Immobilization on Amino-Functionalized Resin

This protocol details the immobilization of methyl 5-cyano-2-iodobenzoate onto a standard aminomethyl polystyrene resin.

Materials:

  • Methyl 5-cyano-2-iodobenzoate

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Prepare a solution of methyl 5-cyano-2-iodobenzoate (0.861 g, 3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Verification of Loading:

  • Qualitative: A small sample of the resin can be subjected to the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful capping of the amino groups.

  • Quantitative: The loading can be determined by cleaving the ester bond of a small, accurately weighed amount of resin and quantifying the released molecule by UV-Vis spectroscopy or LC-MS.

Diversification of the Scaffold: The Power of Cross-Coupling

With the scaffold securely anchored to the solid support, the aryl iodide becomes the focal point for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are exceptionally well-suited for solid-phase synthesis due to their mild reaction conditions and high functional group tolerance.[1][2]

Application 1: Suzuki Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[1] In a solid-phase context, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties.[3]

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

Materials:

  • Immobilized methyl 5-cyano-2-iodobenzoate resin (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Swell the resin (0.2 g, ~0.2 mmol) in a 3:1 mixture of 1,4-dioxane and water (4 mL) for 30 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol) in 1,4-dioxane (1 mL).

  • To the swollen resin, add the arylboronic acid (0.6 mmol), K₂CO₃ (83 mg, 0.6 mmol), and the freshly prepared catalyst solution.

  • Shake the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with 1,4-dioxane/water (3:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Workflow for Solid-Phase Suzuki Coupling

Suzuki_Workflow Resin Immobilized Scaffold Swell Swell Resin (Dioxane/Water) Resin->Swell AddReagents Add Boronic Acid, Base (K2CO3), Pd Catalyst Swell->AddReagents React Heat at 80°C (12 hours) AddReagents->React Wash Wash Resin (Multiple Solvents) React->Wash Product Diversified Resin Wash->Product

Caption: Workflow for Suzuki coupling on solid support.

Application 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to linear, rigid structures often found in materials and bioactive molecules.[2][4][5][6]

Protocol 3: Solid-Phase Sonogashira Coupling

Materials:

  • Immobilized methyl 5-cyano-2-iodobenzoate resin (from Protocol 1)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Swell the resin (0.2 g, ~0.2 mmol) in DMF (4 mL) for 30 minutes.

  • To the swollen resin, add the terminal alkyne (0.6 mmol), PdCl₂(PPh₃)₂ (7 mg, 0.01 mmol), CuI (1.9 mg, 0.01 mmol), and TEA (0.17 mL, 1.2 mmol).

  • Shake the reaction mixture at 50 °C for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Mechanism of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-I(L2) Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR(L2) Pd_Aryl->Pd_Alkyne Transmetalation (from Cu-C≡CR) Pd_Alkyne->Pd0 Reductive Elimination (forms Ar-C≡CR) CuI CuI Cu_Alkyne Cu-C≡CR Cu_Alkyne->Pd_Aryl Transmetalation Cu_Alkyne->CuI Transmetalation to Pd(II) Alkyne H-C≡CR Alkyne->Cu_Alkyne Base (TEA) forms Cu-acetylide

Caption: Catalytic cycles of the Sonogashira reaction.

Cleavage from the Solid Support: Releasing the Final Product

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. For an amide linkage, acidic conditions are typically employed.

Protocol 4: Acidic Cleavage from the Resin

Materials:

  • Product-bound resin from cross-coupling reaction

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Place the dry resin (~0.1 g) in a suitable reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

  • Add the cleavage cocktail (2 mL) to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Pellet the product by centrifugation, decant the ether, and dry the product under vacuum.

Final Product Structure

The final product after cleavage will be the corresponding carboxylic acid, as the amide bond formed during immobilization is cleaved along with the release from the resin.

Conclusion

Methyl 5-cyano-2-iodobenzoate is a highly valuable and versatile building block for solid-phase organic synthesis. Its unique combination of functional groups allows for straightforward immobilization, extensive diversification through robust cross-coupling reactions, and facile cleavage to yield a wide array of novel compounds. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and materials science to leverage the potential of this powerful scaffold in their high-throughput synthesis endeavors.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Valeur, E., & Bradley, M. (2009). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Google Patents. (2011). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
  • Jamieson, A. G., et al. (2021). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 12(1), 5943. [Link]

  • Kamal, A., et al. (2012). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Bioorganic & Medicinal Chemistry Letters, 22(3), 1349-1354. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(7), 1318-1322. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8507. [Link]

  • Frese, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11. [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-cyano-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established reaction mechanisms and peer-reviewed literature.

The synthesis of Methyl 5-cyano-2-iodobenzoate, a key intermediate in various pharmaceutical and materials science applications, typically proceeds via a Sandmeyer reaction. This involves the diazotization of a primary aromatic amine, Methyl 5-cyano-2-aminobenzoate, followed by the introduction of an iodine atom. While conceptually straightforward, this multi-step process is sensitive to various parameters, and deviations can lead to significantly reduced yields and the formation of challenging impurities. This guide will address common issues encountered during this synthesis in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Diazotization of Methyl 5-cyano-2-aminobenzoate

The formation of the diazonium salt is the critical first step. The electron-withdrawing nature of the cyano and ester groups on the aromatic ring can affect the stability of the diazonium intermediate.

Question 1: My diazotization reaction is resulting in a low yield of the diazonium salt, indicated by poor conversion in the subsequent iodination step. What are the likely causes and how can I improve it?

Answer:

Low yields in the diazotization step are a common issue and can often be traced back to several key factors:

  • Inadequate Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[1] For aromatics with electron-withdrawing groups, this instability can be even more pronounced. The reaction should be strictly maintained between 0-5 °C. Exceeding this temperature can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and the evolution of nitrogen gas.[1]

    • Troubleshooting:

      • Utilize an ice-salt bath to maintain a consistent temperature below 5 °C.

      • Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine to control any exotherm.

  • Insufficient Acidity: A highly acidic environment is crucial for two primary reasons. First, it facilitates the in-situ generation of the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[1][2] Second, it ensures the complete protonation of the starting amine, preventing it from acting as a nucleophile and engaging in unwanted azo coupling reactions with the newly formed diazonium salt.[1]

    • Troubleshooting:

      • Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

      • Ensure the Methyl 5-cyano-2-aminobenzoate is fully dissolved in the acid before commencing the addition of sodium nitrite.

  • Purity of Starting Materials: The purity of the starting amine and the freshness of the sodium nitrite solution are paramount.

    • Troubleshooting:

      • Use high-purity Methyl 5-cyano-2-aminobenzoate.

      • Prepare the sodium nitrite solution fresh for each reaction.

Question 2: During the diazotization, my reaction mixture turns a dark brown or black color. What does this indicate?

Answer:

A dark coloration is a strong indicator of diazonium salt decomposition and the formation of side products.[1] This is often accompanied by the evolution of nitrogen gas. The primary causes are:

  • Elevated Temperature: As mentioned, temperatures above the optimal 0-5 °C range will accelerate the decomposition of the diazonium salt.

  • Localized "Hot Spots": Rapid addition of sodium nitrite can create localized areas of higher temperature, initiating decomposition even if the bulk solution temperature appears to be within range.

  • Insufficient Acidity: This can lead to the formation of colored azo compounds through the coupling of the diazonium salt with the unreacted starting amine.[1]

Troubleshooting Summary for Diazotization

ParameterRecommended ConditionRationale
Temperature 0-5 °CPrevents thermal decomposition of the unstable diazonium salt.[1]
Acidity Excess strong mineral acid (e.g., HCl, H₂SO₄)Ensures complete formation of the nitrosonium ion and prevents azo coupling.[1][2]
Reagent Addition Slow, dropwise addition of NaNO₂ solutionControls reaction exotherm and prevents localized overheating.
Starting Materials High purity amine, freshly prepared NaNO₂ solutionMinimizes side reactions from impurities.
Section 2: Sandmeyer Iodination

Once the diazonium salt is formed, the next step is the introduction of the iodine atom.

Question 3: The yield of my final product, Methyl 5-cyano-2-iodobenzoate, is low even with a successful diazotization. What are the common pitfalls in the iodination step?

Answer:

Low yields in the Sandmeyer iodination step can arise from several factors:

  • Choice of Iodide Source: While copper(I) iodide can be used, the Sandmeyer-type reaction with potassium iodide (KI) is often effective and does not strictly require a copper catalyst.[3]

    • Troubleshooting:

      • Ensure an adequate molar excess of potassium iodide is used to drive the reaction to completion.

  • Decomposition of the Diazonium Salt Before Iodination: The diazonium salt is an intermediate and should be used promptly after its formation. Allowing it to stand for extended periods, even at low temperatures, can lead to degradation.

    • Troubleshooting:

      • Prepare the potassium iodide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.

  • Side Reactions: The primary side reaction is the formation of the corresponding phenol (Methyl 5-cyano-2-hydroxybenzoate) through the reaction of the diazonium salt with water.[4] This is more prevalent if the reaction mixture is allowed to warm up prematurely.

    • Troubleshooting:

      • Maintain a low temperature during the addition of the diazonium salt to the iodide solution.

      • Some protocols recommend a gradual warming of the reaction mixture after the initial addition to facilitate the decomposition of the diazonium-iodide intermediate and the evolution of nitrogen gas. This warming must be carefully controlled.

Question 4: I observe the formation of a significant amount of a tar-like byproduct. How can I minimize this?

Answer:

Tar formation is often a result of radical-mediated side reactions. The Sandmeyer reaction is believed to proceed through a radical mechanism.[5]

  • Control of Reaction Rate: A very rapid reaction can lead to a high concentration of radical intermediates, which can then polymerize or engage in other non-productive pathways.

    • Troubleshooting:

      • Add the diazonium salt solution to the iodide solution slowly and with vigorous stirring to ensure rapid dispersion and a controlled reaction rate.

  • Presence of Impurities: Impurities in the starting materials or solvents can initiate or participate in radical side reactions.

    • Troubleshooting:

      • Use purified solvents and high-purity reagents.

Experimental Protocols

Protocol 1: Diazotization of Methyl 5-cyano-2-aminobenzoate
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 5-cyano-2-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Sandmeyer Iodination
  • In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

  • Cool the potassium iodide solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stirred potassium iodide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If the product is oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Question 5: How can I effectively purify the crude Methyl 5-cyano-2-iodobenzoate?

Answer:

The crude product often contains unreacted starting materials, the phenolic byproduct, and other colored impurities.

  • Crystallization: This is often the most effective method for purification.[6]

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, heptane/ethyl acetate) and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.

  • Column Chromatography: For smaller scale reactions or if crystallization is ineffective, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Visualizing the Workflow

To better understand the key stages and potential pitfalls, the following workflow diagram illustrates the synthesis process.

SynthesisWorkflow cluster_diazotization Diazotization Stage cluster_iodination Iodination Stage cluster_purification Purification Start Methyl 5-cyano-2-aminobenzoate Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt TS1 Low Yield? - Temp > 5°C - Insufficient Acid - Impure Reagents Diazotization->TS1 TS2 Dark Color? - Decomposition - Azo Coupling Diazotization->TS2 Iodination Iodination (KI) DiazoniumSalt->Iodination CrudeProduct Crude Methyl 5-cyano-2-iodobenzoate Iodination->CrudeProduct TS3 Low Yield? - Delayed Use of Diazonium - Phenol Formation Iodination->TS3 TS4 Tar Formation? - Uncontrolled Reaction - Impurities Iodination->TS4 Purification Crystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct SandmeyerMechanism ArylDiazonium Ar-N₂⁺ ArylRadical Ar• + N₂ ArylDiazonium->ArylRadical Single Electron Transfer (SET) Product Ar-I ArylRadical->Product + I• Iodide I⁻ Iodide->Product Radical Abstraction

Caption: Simplified mechanism of the Sandmeyer-type iodination.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Google Patents. (2009). Process for producing 5-iodo-2-methylbenzoic acid.
  • Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2387–2412. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (2016). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 5-cyano-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Methyl 5-cyano-2-iodobenzoate. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to achieve high purity of this key chemical intermediate through recrystallization. Our approach is built on explaining the causal relationships in the experimental process, ensuring you not only follow the steps but understand the critical parameters for success.

Understanding the Compound: Physicochemical Profile

Methyl 5-cyano-2-iodobenzoate is an aromatic ester containing both an electron-withdrawing cyano group and a bulky, nonpolar iodo group. These features dictate its solubility and crystalline nature. While precise physical properties are not widely published, we can infer a working profile from its molecular structure and data from closely related analogues.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₉H₆INO₂Confirmed chemical composition.
Molecular Weight 287.05 g/mol Essential for calculating molar quantities and theoretical yield.
CAS Number 58332-00-6Unique identifier for the correct chemical substance.[1][2]
Physical Form Expected to be a crystalline solid at room temperature.Based on analogues like Methyl 5-bromo-2-iodobenzoate (M.P. 45-49 °C) and Methyl 3-cyano-2-iodobenzoate (M.P. 94.5-95.5 °C).[3][4]
Solubility Profile Expected: Low solubility in nonpolar solvents (e.g., hexanes) and water; moderate to high solubility in polar organic solvents (e.g., alcohols, ethyl acetate, THF).The ester and cyano groups provide polarity, while the iodinated benzene ring provides nonpolar character. This dual nature makes mixed solvent systems particularly effective for recrystallization.
The Challenge: Identifying and Removing Common Impurities

Effective purification begins with understanding the impurities you need to remove. The synthesis of Methyl 5-cyano-2-iodobenzoate often proceeds via a Sandmeyer reaction on an amino precursor. This synthetic route informs the likely impurities present in the crude product.

  • Starting Material: Unreacted Methyl 2-amino-5-iodobenzoate (M.P. 80-89 °C) is a common process-related impurity.[5] Its similar polarity can make it challenging to remove.

  • Isomeric Byproducts: Direct iodination steps in related syntheses are known to produce positional isomers (e.g., Methyl 3-iodo- isomers), which can co-crystallize if the solvent system is not selective.[6]

  • Inorganic Salts: Reagents from the Sandmeyer reaction (e.g., copper salts) or other steps can persist as insoluble particulates in the crude solid.

  • Colored Impurities: High-molecular-weight byproducts or degradation products can impart color to the crude material.

The Solution: Strategic Solvent Selection for Recrystallization

The principle of recrystallization is to identify a solvent (or solvent pair) in which the target compound is highly soluble when hot and poorly soluble when cold, while impurities remain either fully dissolved or completely insoluble at all temperatures.

3.1. Why a Mixed Solvent System is Often Superior

For a molecule with mixed polarity like Methyl 5-cyano-2-iodobenzoate, a single solvent may not provide the ideal solubility curve. A mixed solvent system, typically comprising a "soluble" solvent and an "insoluble" (or "anti-solvent"), offers fine-tunable control over the saturation point.

Based on successful recrystallizations of similar iodo-aromatic acids and esters, an alcohol/water system is the primary recommendation.[6][7]

Recommended Solvent SystemsClassRationale
Primary: Isopropanol / Water Polar Protic / PolarIsopropanol effectively dissolves the organic molecule at its boiling point, while the gradual addition of water (anti-solvent) reduces the overall solubility, forcing the pure compound to crystallize upon slow cooling.
Secondary: Ethyl Acetate / Heptane Polar Aprotic / NonpolarEthyl acetate is a good solvent for esters.[8] Heptane acts as the anti-solvent. This system is useful if the compound "oils out" in aqueous mixtures.
3.2. Experimental Protocol: Small-Scale Solvent Screening

Before committing your entire batch, perform a small-scale test to find the optimal solvent and ratio.

  • Preparation: Place ~50 mg of your crude material into a small test tube.

  • Add Soluble Solvent: Add the "soluble" solvent (e.g., Isopropanol) dropwise at room temperature. Observe if the solid dissolves. (A good solvent should not dissolve the compound well at room temperature).

  • Heating: Heat the mixture to boiling (using a sand bath or heating block). Continue adding the "soluble" solvent dropwise until the solid just dissolves. Use the minimum amount necessary.

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-dissolution: Add one or two drops of the "soluble" solvent to redissolve the solid and create a clear, saturated solution at high temperature.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the quality and quantity of the crystals that form.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: Assess the result. The ideal solvent system will produce a high yield of well-formed crystals with no oiling out.

Standard Operating Procedure: Recrystallization of Methyl 5-cyano-2-iodobenzoate

This protocol assumes an Isopropanol/Water solvent system has been selected as optimal.

Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot isopropanol to dissolve A->B C Are insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes F Add hot water dropwise until cloudy C->F No E Transfer clear filtrate to a clean flask D->E E->F G Add 1-2 drops hot isopropanol to clarify F->G H Allow to cool slowly to room temp. G->H I Cool in ice bath H->I J Collect crystals via vacuum filtration I->J K Wash with cold isopropanol/water mix J->K L Dry crystals under vacuum K->L M Obtain pure product L->M

Caption: Recrystallization workflow for Methyl 5-cyano-2-iodobenzoate.

Step-by-Step Methodology
  • Dissolution: Place the crude Methyl 5-cyano-2-iodobenzoate into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the primary solvent (Isopropanol) to its boiling point. Add the minimum amount of hot isopropanol to the Erlenmeyer flask to completely dissolve the crude solid.

  • Hot Filtration (if necessary): If you observe insoluble material (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a second, clean Erlenmeyer flask. This step is crucial to remove particulate impurities and must be done quickly to prevent premature crystallization.

  • Induce Saturation: Heat the clear solution to boiling. Add hot water (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy mixture until it becomes clear again. You now have a saturated solution at high temperature, which is the ideal starting point for crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of the recrystallization solvents (e.g., 1:1 isopropanol/water) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved. The final product should be a crystalline solid with a sharp melting point.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

G problem problem cause cause solution solution P1 Problem: Compound 'Oils Out' C1a Solution supersaturated above compound's M.P. P1->C1a C1b Cooling is too rapid P1->C1b P2 Problem: No Crystals Form C2a Too much solvent used P2->C2a C2b Solution is not sufficiently supersaturated P2->C2b P3 Problem: Very Low Yield C3a Too much solvent used P3->C3a C3b Crystals washed with room temp solvent P3->C3b C3c Premature crystallization during hot filtration P3->C3c P4 Problem: Crystals are Colored C4a Colored impurities are soluble and co-crystallize P4->C4a S1a Re-heat oil. Add more 'good' solvent (e.g., Isopropanol). Recool slowly. C1a->S1a S1b Switch to a lower boiling point solvent system (e.g., EtOAc/Heptane). C1a->S1b C1b->S1a S2b Gently boil off some solvent to increase concentration, then re-cool. C2a->S2b S2a Induce crystallization: 1. Scratch flask below   solvent line. 2. Add a seed crystal. C2b->S2a C2b->S2b S3a Use minimum solvent necessary. Evaporate mother liquor to obtain a second crop. C3a->S3a S3b Always wash crystals with ice-cold solvent mixture. C3b->S3b S3c Ensure filtration apparatus is pre-heated. Minimize volume of solvent used. C3c->S3c S4a Before hot filtration, add a small amount of activated charcoal to hot solution. NOTE: May reduce yield. C4a->S4a

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions

Q1: My compound has turned into a gooey oil at the bottom of the flask instead of crystals. What happened and how do I fix it? A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point. Essentially, the compound "melts" before it can crystallize.

  • Cause: The boiling point of your chosen solvent system may be too high, or the solution is too concentrated, leading to supersaturation at a high temperature.

  • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., isopropanol) to decrease the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider switching to a solvent system with a lower boiling point.

Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do? A: Crystal formation requires nucleation, the initial step where molecules arrange into a stable seed. This can sometimes be slow to start.

  • Cause 1: Too much solvent was used. Your solution may not be sufficiently saturated for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and increase the concentration. Then, attempt the slow cooling process again.

  • Cause 2: Nucleation has not occurred.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.

Q3: My final yield of pure crystals is very low. Where did my product go? A: Low recovery is a common issue and can result from several factors.

  • Cause 1: Using an excessive amount of solvent. The more solvent you use, the more product will remain dissolved in the mother liquor, even when cold.

    • Solution: Always use the absolute minimum amount of hot solvent required for dissolution. You can attempt to recover more product by evaporating some of the solvent from your mother liquor to obtain a second, though likely less pure, crop of crystals.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be lost.

    • Solution: Ensure your funnel and receiving flask are sufficiently pre-heated. Work quickly during this step.

  • Cause 3: Washing with warm solvent. Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of your product.

    • Solution: Always use ice-cold solvent for the washing step.

Q4: The final crystals are still colored. How can I get a white product? A: If colored impurities are present and have similar solubility to your product, they may co-crystallize.

  • Solution: You can use activated charcoal. After dissolving your crude product in the hot solvent, but before hot filtration, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. You can then remove the charcoal during the hot gravity filtration step.

  • Caution: Activated charcoal is not selective and will also adsorb some of your desired product, leading to a lower yield. Use it sparingly and only when necessary.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. Retrieved from [Link]

  • Google Patents. (2014). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
  • Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. Retrieved from [Link]

  • Seema Finechem Industries. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]

  • Cenmed. (n.d.). methyl 2-cyano-5-iodo-benzoate (C007B-479045). Retrieved from [Link]

  • European Patent Office. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Methyl 5-Cyano-2-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 5-cyano-2-iodobenzoate in palladium-catalyzed cross-coupling reactions. This document provides in-depth, experience-driven insights into identifying, understanding, and mitigating common side reactions. The structure is designed to offer quick solutions through frequently asked questions and deeper insights via detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during cross-coupling reactions with Methyl 5-cyano-2-iodobenzoate.

Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I see a significant amount of a byproduct that appears to be Methyl 5-cyanobenzoate. What is happening?

A: You are likely observing protodeiodination , a common side reaction where the iodine atom on your starting material is replaced by a hydrogen atom. This can happen for several reasons:

  • Source of Protons: Trace amounts of water, alcohols, or even acidic impurities in your reagents or solvents can serve as a proton source.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeiodination.

  • Mechanism: This side reaction can occur at different stages of the catalytic cycle, often involving the reaction of the Ar-Pd(II)-X intermediate with a proton source before transmetalation can occur.

Initial Troubleshooting Steps:

  • Ensure all solvents and reagents are rigorously dried and degassed.

  • Lower the reaction temperature and monitor the reaction progress more frequently to avoid unnecessarily long reaction times.

  • Screen different bases. A weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ may be preferable to NaOH or KOH.

Q2: My LC-MS analysis shows a major peak corresponding to the dimer of my boronic acid coupling partner (biaryl homocoupling). Why is this happening and how can I prevent it?

A: This side product is due to the homocoupling of your boronic acid or ester. This is a well-known issue in Suzuki-Miyaura couplings.[1][2] The primary causes are:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[3] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[1][3]

  • Palladium(II) Mediated Coupling: The reaction can be mediated by Pd(II) species, leading to the formation of a symmetrical biaryl and Pd(0).[4]

  • High Temperatures: Elevated temperatures can favor this side reaction.

Preventative Measures:

  • Rigorous Degassing: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[1]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) to minimize the involvement of Pd(II) in the initial stages. If using a Pd(II) source like Pd(OAc)₂, ensure conditions favor its rapid reduction to Pd(0).

  • Optimize Ligand: Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[2]

Q3: In my Sonogashira coupling, I'm getting a high yield of a homocoupled alkyne (Glaser coupling product). What causes this?

A: The homocoupling of terminal alkynes, known as the Glaser coupling, is a primary side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[5][6] This reaction is highly sensitive to the presence of oxygen.[7][8]

Mitigation Strategies:

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[5][6]

  • Strictly Anaerobic Environment: If using copper, it is absolutely critical to exclude oxygen from the reaction mixture.

  • Control of Catalyst Concentration: The concentration of the catalyst can also influence the rate of homocoupling.[7][8]

Q4: I've noticed byproducts where the cyano (-CN) or methyl ester (-CO₂Me) groups appear to be modified. Is this common?

A: Yes, functional group instability can be an issue under certain cross-coupling conditions.

  • Cyano Group: While generally robust, the cyano group can be susceptible to hydrolysis to an amide under harsh basic conditions (especially with strong hydroxide bases at high temperatures) or in the presence of water.

  • Methyl Ester Group: The ester is sensitive to base-labile hydrolysis, particularly with strong bases like NaOH, KOH, or even an excess of carbonates in aqueous solvents at elevated temperatures.[9] Using milder bases like KF or K₃PO₄ can often prevent this.[9]

Solutions:

  • Screen Milder Bases: Use bases known to be less prone to causing hydrolysis, such as K₃PO₄, Cs₂CO₃, or KF.[9]

  • Anhydrous Conditions: Use dry solvents to minimize hydrolysis of the cyano group.

  • Lower Temperature: Reducing the reaction temperature can significantly slow down the rate of hydrolysis.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of side reactions, their mechanisms, and comprehensive strategies for their suppression.

Guide 1: Protodeiodination (Hydrogenolysis)

Protodeiodination is the substitution of the iodo group with a hydrogen atom, leading to the formation of Methyl 5-cyanobenzoate. This is a common issue with electron-deficient aryl iodides like our substrate, as the electron-withdrawing cyano and ester groups activate the ring towards certain side reactions.

Mechanistic Insight: This side reaction can occur via several pathways, often involving a hydride source that intercepts a key intermediate in the catalytic cycle. The hydride can originate from solvents (like THF or alcohols), the base, or additives. The Ar-Pd(II)-I intermediate, formed after oxidative addition, can react with a hydride source before transmetalation, leading to the protodeiodinated product and regenerating the Pd(0) catalyst.

G start High Protodeiodination Observed q1 Are you using anhydrous solvents and reagents? start->q1 sol1 Action: Rigorously dry all solvents (e.g., via distillation or molecular sieves) and reagents. q1->sol1 No q2 Is the reaction temperature > 100 °C? q1->q2 Yes sol1->q2 sol2 Action: Lower the temperature. Run a temperature screen (e.g., 60, 80, 100 °C). q2->sol2 Yes q3 Which base are you using? q2->q3 No sol2->q3 sol3a If using strong/hydroxide bases (NaOH, KOH): Switch to milder bases like K3PO4, Cs2CO3, or K2CO3. q3->sol3a sol3b If using alkoxide bases: Ensure strictly anhydrous conditions. q3->sol3b q4 Is the reaction time excessively long? sol3a->q4 sol3b->q4 sol4 Action: Monitor reaction closely by TLC/LCMS and quench as soon as starting material is consumed. q4->sol4 Yes end_node Protodeiodination Minimized q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for minimizing protodeiodination.

Guide 2: Homocoupling Side Reactions

Homocoupling can occur with either the boronic acid partner (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling), leading to undesired symmetric dimers.

Mechanistic Insight (Suzuki Homocoupling): The formation of biaryl homocoupling products from boronic acids is often linked to the presence of O₂ and Pd(II) species.[3][4] One proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to give the homocoupled product and Pd(0).

G cluster_main Desired Cross-Coupling Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (+ Ar-I) ArPdR Ar-Pd(II)-R'(L_n) ArPdI->ArPdR Transmetalation (+ R'-M) ArH Ar-H (Protodeiodination) ArPdI->ArH + H+ Source ArR Ar-R' (Product) ArPdR->ArR ArR->Pd0 Reductive Elimination R2 R'-R' (Homocoupling) PdII Pd(II) Species PdII->R2 + 2 R'-M - Pd(0)

Caption: Catalytic cycles showing the desired cross-coupling pathway and competing side reactions.

Table 1: Troubleshooting Guide for Common Side Reactions
SymptomProbable Side ReactionKey CausesRecommended Solutions
Major byproduct is Methyl 5-cyanobenzoate Protodeiodination1. Protic impurities (H₂O).2. High reaction temperature.3. Non-optimal base.1. Use anhydrous solvents/reagents.2. Lower temperature to 60-80 °C.3. Switch to K₃PO₄ or Cs₂CO₃.
Dimer of coupling partner observed Homocoupling (e.g., of boronic acid or alkyne)1. Presence of oxygen.2. Use of Pd(II) precatalysts.3. For Sonogashira: Copper co-catalyst.1. Rigorously degas reaction mixture.2. Use a Pd(0) source or a pre-catalyst.3. Use a copper-free Sonogashira protocol.[5][6]
Product shows loss of -CN or -CO₂Me group Functional Group Instability1. Harsh basic conditions.2. Presence of water.3. High temperature.1. Use milder bases (e.g., KF).[9]2. Ensure anhydrous conditions.3. Reduce reaction temperature.
Reaction stalls; starting materials remain Catalyst Deactivation1. For cyanation: Cyanide poisoning.[10]2. Ligand degradation.3. Formation of inactive Pd black.1. Use a robust ligand (e.g., Buchwald-type).2. Ensure proper stoichiometry of ligand to Pd.3. Lower temperature; ensure good stirring.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize the common side reactions of protodeiodination and homocoupling.

Materials:

  • Methyl 5-cyano-2-iodobenzoate (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a suitable ligand (e.g., SPhos, 2-5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/H₂O 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-cyano-2-iodobenzoate, the boronic acid partner, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst and ligand (if using a separate ligand) under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be previously degassed by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Provides an overview of the Suzuki coupling mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Discusses the mechanism and the need for base activation of boronic acids, noting that milder bases like KF can be used to protect base-labile groups. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters . (2015). Describes mild palladium-catalyzed cyanation reactions at low temperatures. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . (2005). Details that boronic acid homocoupling can occur via a reaction between Pd(II) and the boronic acid. [Link]

  • Suzuki coupling Reaction's yield is very low... How can I improvise my reaction? | ResearchGate . (2017). A discussion forum where low yields in Suzuki coupling are attributed to homocoupling, with suggestions to purge the reaction with argon. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions . (2011). Reports significant boronic acid homocoupling and the use of specific ligands like SPhos to obtain good yields of the desired product. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides . (2020). A review on palladium-catalyzed cyanation reactions. [Link]

  • Protodeboronation - Wikipedia . Describes protodeboronation as a common undesired side reaction in metal-catalyzed coupling reactions that use boronic acids. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions... . (2025). Discusses the risk of reactant consumption, such as boronic acids, in reducing the pre-catalyst, which can lead to byproduct formation. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit . (2025). A discussion indicating that boronic acid homocoupling is a common byproduct, especially when molecular oxygen is present. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry . Provides a general overview of the Suzuki coupling reaction conditions and mechanism. [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal . Lists various methods for synthesizing aromatic nitriles, including palladium-catalyzed cyanations. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit . (2016). A forum discussing potential reasons for low yields in Suzuki coupling, including protodeboronation and homocoupling. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . (2023). Explains the role of phosphine ligands and the in situ generation of the active Pd(0) catalyst from Pd(II) precursors. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025). A video detailing the steps of the Suzuki coupling catalytic cycle. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers . (2025). Discusses challenges in developing sustainable palladium-catalyzed reactions for manufacturing. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC . (2013). Explains that catalyst deactivation by cyanide is a reason for the irreproducibility of palladium-catalyzed cyanation reactions. [Link]

  • One-Pot Synthesis and Conformational Analysis of 6... - Amazon S3 . (2019). A document that includes spectral data for methyl 5-cyano-2-iodobenzoate. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications . (2000). Discusses palladium-catalyzed reactions involving alkyl iodides. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Provides an overview and recent literature on the Sonogashira coupling reaction. [Link]

  • Sonogashira coupling - Wikipedia . Details the mechanism of Sonogashira coupling and notes the drawbacks of using copper, including the formation of Glaser homocoupling products. [Link]

  • Heck Reaction - Organic Chemistry Portal . Provides an overview and recent literature on the Heck reaction. [Link]

  • Heck reaction - Chemistry LibreTexts . (2023). Mentions that adding bases can reduce side reactions like alkene isomerization. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters . (2003). States that homocoupling yield is determined by the concentration of both the catalyst and oxygen. [Link]

  • Heck Reaction—State of the Art - MDPI . (2019). A review article on the Heck reaction, listing commonly used substrates, bases, and catalysts. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database . (2008). Explains that copper is not essential for the Sonogashira reaction and its exclusion helps prevent the Glaser coupling side reaction. [Link]

  • Heck reaction - Wikipedia . Provides the history and general mechanism of the Heck reaction. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . (2003). Describes a method to reduce the homocoupling of terminal acetylenes in the Sonogashira reaction. [Link]

Sources

Technical Support Center: Characterization of Impurities in Methyl 5-cyano-2-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-cyano-2-iodobenzoate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting common impurities encountered during the synthesis of Methyl 5-cyano-2-iodobenzoate. Our approach is rooted in explaining the causal mechanisms behind impurity formation and providing validated analytical protocols for their detection and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Methyl 5-cyano-2-iodobenzoate?

A1: Impurities primarily originate from three sources:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates, such as Methyl 2-amino-5-iodobenzoate, are a common source. The quality of input materials is a critical control point.[1][2]

  • Side Reactions: The synthetic route, typically involving a Sandmeyer reaction, is prone to side reactions. For instance, the diazonium salt intermediate can react with water to form a phenolic impurity or be reduced to a de-iodinated species.

  • Degradation: The product or intermediates can degrade under certain process conditions (e.g., high temperature, presence of acid/base), leading to hydrolysis of the ester or nitrile functional groups.[3]

Q2: Why is it crucial to characterize regioisomeric impurities?

A2: Regioisomers are compounds with the same molecular formula but different substituent positions on the aromatic ring.[4][5] During the iodination of the precursor, it's possible to generate isomers (e.g., Methyl 3-cyano-2-iodobenzoate or other positional isomers). These isomers often have similar physical properties, making them difficult to separate from the desired product. Their presence can lead to the formation of isomeric impurities in the final API, which may have different pharmacological or toxicological profiles. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are exceptionally powerful for distinguishing between such subtle structural differences.[4][5]

Q3: What are the primary analytical techniques recommended for impurity profiling?

A3: A multi-technique approach is essential for comprehensive impurity profiling. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from various impurities. Coupled with UV detection, it is a robust tool for routine quality control.[2][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is critical for the initial identification of unknown impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the precise chemical structure of isolated impurities, including regioisomers.[4][][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.[12][13]

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific issues you might encounter during your analysis, linking observations to potential causes and providing actionable solutions.

Problem 1: An unexpected peak is observed in the HPLC chromatogram with a shorter retention time than the main product.
  • Potential Cause: This peak could correspond to a more polar impurity. A likely candidate is 5-cyano-2-iodobenzoic acid , formed by the hydrolysis of the methyl ester group. This can occur if the reaction mixture is exposed to acidic or basic conditions, especially at elevated temperatures.[14][15][16]

  • Troubleshooting Workflow:

    • Mass Analysis (LC-MS): Determine the molecular weight of the impurity. 5-cyano-2-iodobenzoic acid has a molecular weight of 272.99 g/mol , which is 14 units less than the product (Methyl 5-cyano-2-iodobenzoate, 287.02 g/mol ), corresponding to the loss of a CH₂ group.

    • Forced Degradation Study: To confirm, take a small sample of pure product and subject it to mild acidic or basic hydrolysis. Analyze the resulting mixture by HPLC and see if the peak corresponding to your impurity increases.

    • Mitigation Strategy: Ensure reaction and work-up conditions are neutral or buffered if possible. Minimize reaction times and temperatures, especially during steps involving acids or bases.

Problem 2: A peak with a mass (m/z) of M+18 is detected in the LC-MS analysis.
  • Potential Cause: A mass increase of 18 units (relative to the starting material, Methyl 2-amino-5-iodobenzoate) or the product often indicates the hydrolysis of a nitrile group to an amide. In this case, the impurity is likely Methyl 5-carbamoyl-2-iodobenzoate . The nitrile group can undergo partial hydrolysis under acidic or basic conditions.[14][17]

  • Characterization Protocol:

    • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for structural analysis.[7]

    • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of two broad singlets in the ¹H NMR spectrum (typically between 7-8 ppm) corresponding to the -CONH₂ protons is a key indicator. The ¹³C NMR will show a carbonyl carbon signal for the amide (around 165-170 ppm) instead of a nitrile carbon signal (around 115-120 ppm).

    • Mitigation Strategy: Use anhydrous solvents and control the amount of water present in the reaction. If acidic or basic reagents are used, maintain low temperatures and minimize reaction times.

Problem 3: My final product shows an impurity with the same mass as the product but a different retention time.
  • Potential Cause: This strongly suggests the presence of a regioisomer , such as Methyl 3-cyano-2-iodobenzoate or other positional isomers formed during the initial iodination step.[18] These isomers have identical molecular weights but different structural arrangements, leading to different chromatographic behavior.

  • Troubleshooting Workflow for Isomer Identification:

    Isomer_Identification_Workflow start Observation: Peak with Same Mass, Different Retention Time hplc_dev Step 1: HPLC Method Optimization - Vary mobile phase composition - Screen different columns (e.g., Phenyl-Hexyl)[19] - Adjust pH to maximize separation[20] start->hplc_dev isolation Step 2: Impurity Isolation - Use optimized HPLC method for preparative chromatography hplc_dev->isolation nmr Step 3: NMR Structural Elucidation - Acquire 1H, 13C, COSY, and HSQC spectra[4] - Analyze aromatic proton coupling patterns isolation->nmr confirmation Step 4: Structure Confirmation - Compare observed NMR data with predicted spectra for all possible isomers nmr->confirmation end Result: Unambiguous Isomer Structure Confirmed confirmation->end

    Caption: Workflow for the separation and identification of regioisomers.

  • Detailed Protocol: NMR Analysis for Regioisomer Differentiation

    • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Analysis: The key to differentiation lies in the aromatic region (typically 7.0-8.5 ppm).

      • For the desired product, Methyl 5-cyano-2-iodobenzoate , you would expect three distinct aromatic protons with specific splitting patterns (a doublet, a doublet of doublets, and another doublet).

      • A different regioisomer will exhibit a completely different set of splitting patterns due to the different adjacencies of the protons.

    • 2D NMR (COSY): A ¹H-¹H COSY experiment will show correlations between adjacent protons, allowing you to definitively map the connectivity of the protons on the aromatic ring and confirm the substitution pattern.[4]

    • Mitigation: Re-evaluate and optimize the initial iodination step. This may involve changing the iodinating agent, solvent, or temperature to improve regioselectivity.

Problem 4: I see a low molecular weight impurity, especially when running the reaction at high temperatures.
  • Potential Cause: High temperatures can promote decarboxylation or de-iodination .[3][19][20] A common impurity could be 3-cyanobenzonitrile or methyl 3-cyanobenzoate if both iodo and ester groups are lost or modified. Simple decarboxylation of a hydrolyzed intermediate could lead to 2-iodobenzonitrile .[21][22][23]

  • Analytical Approach:

    • GC-MS Analysis: Since these potential byproducts are more volatile than the product, GC-MS is an excellent technique for their separation and identification.

    • LC-MS Analysis: Check for corresponding masses (e.g., 2-iodobenzonitrile, MW 229.02 g/mol ).

    • Mitigation: Implement strict temperature controls throughout the synthesis, especially if any acidic intermediates are present. Avoid prolonged heating.

Summary of Potential Impurities

Impurity NamePotential OriginMolecular Weight ( g/mol )Key Analytical Signature (LC-MS m/z [M+H]⁺)
Methyl 2-amino-5-iodobenzoateUnreacted Intermediate277.06278.0
5-cyano-2-iodobenzoic acidHydrolysis of Ester272.99274.0
Methyl 5-carbamoyl-2-iodobenzoatePartial Hydrolysis of Nitrile305.03306.0
Methyl 5-cyano-2-hydroxybenzoateReaction with Water177.15178.1
Methyl 3-cyano-2-iodobenzoateRegioisomer287.02288.0 (different RT from product)
2-IodobenzonitrileDecarboxylation/Degradation229.02230.0

Overall Impurity Characterization Strategy

The following diagram outlines a systematic approach to impurity management, from initial synthesis to final characterization.

Impurity_Management_Workflow cluster_synthesis Synthesis & Monitoring cluster_analysis Analysis & Identification cluster_elucidation Structure Elucidation synthesis Synthesize Crude Product in_process In-Process Control (IPC) using HPLC synthesis->in_process hplc HPLC Purity Profile in_process->hplc Crude Sample lcms LC-MS for Mass ID hplc->lcms gcms GC-MS for Volatiles hplc->gcms mitigation Process Optimization & Impurity Mitigation hplc->mitigation Known Impurity Control isolate Isolate Unknown Impurity (Prep-HPLC) lcms->isolate Impurity > Threshold nmr NMR Analysis (1H, 13C, 2D) isolate->nmr nmr->mitigation

Caption: A systematic workflow for impurity identification and control.

References

  • Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. Available at: [Link]

  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Available at: [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • ACS Publications. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Available at: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]

  • ResearchGate. (n.d.). Eliminating pharmaceutical impurities: Recent advances in detection techniques. Available at: [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Available at: [Link]

  • NIH National Library of Medicine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • LCGC. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Organic Chemistry with Victor. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • PharmaGuru. (2025). How To Control Impurities In Pharmaceuticals. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of Methyl 5-cyano-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. For drug development professionals and researchers, the ability to selectively functionalize complex aromatic scaffolds is paramount. Methyl 5-cyano-2-iodobenzoate presents a valuable, yet challenging, substrate. Its electron-deficient nature and multiple functional groups—an iodide for coupling, a cyano group, and a methyl ester—demand a careful selection of cross-coupling methodology. This guide provides an in-depth, objective comparison of two powerhouse reactions, the Suzuki-Miyaura and Stille couplings, for the arylation of this key building block. We will delve into the mechanistic underpinnings, practical considerations, and provide field-proven insights to aid in your synthetic strategy.

The Substrate: Methyl 5-cyano-2-iodobenzoate

The structure of Methyl 5-cyano-2-iodobenzoate offers a handle for C-C bond formation at the C2 position via its iodo group. The electron-withdrawing nature of both the cyano and the methyl ester groups can influence the reactivity of the aryl iodide, making the choice of catalytic system crucial for a successful transformation.

The Suzuki-Miyaura Coupling: A Green Chemistry Staple

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] Its popularity stems from the low toxicity of the boron-containing reagents and byproducts, as well as its broad functional group tolerance.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

A crucial aspect of the Suzuki coupling is the requirement of a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2] For substrates containing base-sensitive functionalities like esters, the choice of a milder base such as potassium fluoride (KF) can be advantageous.[2]

The Stille Coupling: Robust and Versatile

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[4][5] It is renowned for its excellent functional group tolerance and is often the reaction of choice for highly functionalized and complex molecules.[6]

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][7]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2: Catalytic cycle of the Stille coupling.

A key distinction of the Stille coupling is that it generally does not require a base for the transmetalation step. The organostannanes are typically nucleophilic enough to transfer their organic group to the palladium center.[8] This can be a significant advantage when dealing with base-sensitive substrates.

Head-to-Head Comparison: Suzuki vs. Stille

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity Low toxicity of reagents and byproducts.High toxicity of organotin reagents.[4]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, often superior for complex molecules.[5][6]
Reaction Conditions Requires a base for activation.Typically proceeds under neutral conditions.
Reagent Preparation Boronic acids can be prepared from Grignard or organolithium reagents, or via Miyaura borylation.[9][10][11]Stannanes can be synthesized from Grignard or organolithium reagents and trialkyltin halides.[4]
Workup & Purification Boronic acid byproducts are often water-soluble, facilitating purification.Organotin byproducts can be difficult to remove completely from the product.

Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for the coupling of Methyl 5-cyano-2-iodobenzoate with a generic aryl group (Ar). These are based on established literature procedures for similar substrates.

Suzuki Coupling Protocol

This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[1][12]

Diagram of Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Methyl 5-cyano-2-iodobenzoate - Arylboronic acid - Pd catalyst & ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Degas Degas with N2 or Ar Reagents->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 3: General workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is based on a reported Stille coupling of the closely related methyl-2-iodobenzoate.[13]

Diagram of Stille Coupling Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Methyl 5-cyano-2-iodobenzoate - Aryltributylstannane - Pd catalyst & ligand - Solvent (e.g., DMF) Degas Degas with N2 or Ar Reagents->Degas Heat Heat to 50-80 °C Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and add KF solution Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 4: General workflow for the Stille coupling experiment.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv.), the desired aryltributylstannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a dry, degassed aprotic polar solvent such as DMF.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter the mixture through a pad of celite, washing with an organic solvent.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Data Interpretation

ReactionCoupling PartnerCatalyst SystemSolventTemperature (°C)Expected Yield (%)Purity
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O9085-95High
StillePhenyltributylstannanePd(PPh₃)₄DMF7080-90High, may contain trace tin impurities

Data Interpretation:

  • Yield: Both reactions are expected to provide high yields of the desired biaryl product. The yield will be dependent on the specific coupling partner and optimization of reaction conditions.

  • Purity: The primary challenge in the Stille coupling is the removal of tin byproducts. The KF workup is crucial for this. The Suzuki coupling byproducts are generally easier to remove.

  • Side Reactions: In the Suzuki coupling, hydrolysis of the methyl ester is a potential side reaction if a strong base or prolonged heating is employed. For the Stille reaction, homocoupling of the organostannane can occur, especially at higher temperatures. The cyano group is generally well-tolerated in both reactions.[5]

Summary and Recommendations

Both the Suzuki-Miyaura and Stille couplings are powerful methods for the arylation of Methyl 5-cyano-2-iodobenzoate.

Choose Suzuki Coupling when:

  • Green chemistry and low toxicity are priorities. The boron-based reagents and byproducts are significantly less toxic than their tin counterparts.

  • Ease of purification is a major concern. The water-solubility of boron byproducts simplifies the workup.

  • The ester functionality is robust enough to withstand the chosen basic conditions.

Choose Stille Coupling when:

  • The substrate is highly sensitive to basic conditions. The neutral reaction conditions of the Stille coupling are a distinct advantage.

  • A very broad range of functional groups needs to be tolerated. Stille coupling often shows superior performance with complex and sensitive molecules.[6]

  • The challenges associated with the toxicity and purification of organotin compounds can be effectively managed in your laboratory setting.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of your synthesis, including the nature of the coupling partners, the scale of the reaction, and the available resources for handling and purification. For many applications, the Suzuki coupling will be the more practical and environmentally friendly choice. However, for particularly delicate substrates where base sensitivity is a critical issue, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.

References

  • Stille reaction - Wikipedia. [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • Stille coupling of methyl-2-iodobenzoate with... | Download Scientific Diagram - ResearchGate. [Link]

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC - NIH. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. [Link]

  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds - Frontiers. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. [Link]

  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • 20.7: Chemistry of Nitriles. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

  • The Preparation of Esters of A7Eyl- and Aryl-boronic Acids. - RSC Publishing. [Link]

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides | Request PDF - ResearchGate. [Link]

  • US4450112A - Process for converting nitriles to carboxylic esters - Google P
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • The Stille Reaction - Chem 115 Myers. [Link]

  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 5-cyano-2-iodobenzoate: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of complex organic intermediates is a critical determinant of project timelines and budgetary success. Methyl 5-cyano-2-iodobenzoate, a key building block in the development of various therapeutic agents and functional materials, presents a recurring synthetic challenge. The choice of synthetic route for this molecule can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.

This in-depth guide provides a comprehensive cost-benefit analysis of two prominent synthetic routes for Methyl 5-cyano-2-iodobenzoate: the traditional Sandmeyer reaction and a modern palladium-catalyzed cyanation. By delving into the practicalities of each method, supported by experimental data and cost analysis, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Route 1: The Classic Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, offers a well-established pathway for the conversion of aryl amines to a variety of functional groups, including nitriles.[1][2] This route commences with the diazotization of an appropriate amino-substituted benzoic acid ester, followed by reaction with a copper(I) cyanide salt.

Proposed Synthetic Pathway

A logical starting material for this route is the commercially available Methyl 2-amino-5-iodobenzoate. The synthesis proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile using copper(I) cyanide.

Sandmeyer_Route A Methyl 2-amino-5-iodobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C Methyl 5-cyano-2-iodobenzoate B->C  CuCN, heat   Palladium_Route A Methyl 5-bromo-2-iodobenzoate B Methyl 5-cyano-2-iodobenzoate A->B  Zn(CN)₂, Pd catalyst, ligand, solvent, heat  

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Methyl 5-cyano-2-iodobenzoate
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Reactant of Route 2
Methyl 5-cyano-2-iodobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.